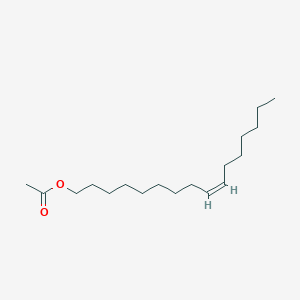

9-Hexadecenyl acetate

Description

Propriétés

Numéro CAS |

34010-20-3 |

|---|---|

Formule moléculaire |

C18H34O2 |

Poids moléculaire |

282.5 g/mol |

Nom IUPAC |

hexadec-9-enyl acetate |

InChI |

InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h8-9H,3-7,10-17H2,1-2H3 |

Clé InChI |

VAKBQCYSUVICLV-UHFFFAOYSA-N |

SMILES isomérique |

CCCCCC/C=C\CCCCCCCCOC(=O)C |

SMILES canonique |

CCCCCCC=CCCCCCCCCOC(=O)C |

Synonymes |

hexadec-9-enyl acetate; Z9-16Ac; |

Origine du produit |

United States |

Foundational & Exploratory

9-Hexadecenyl acetate chemical properties

An In-depth Technical Guide on the Chemical Properties of 9-Hexadecenyl Acetate

Introduction

9-Hexadecenyl acetate is a long-chain unsaturated ester that functions as a significant semiochemical, particularly as a sex pheromone in numerous species of Lepidoptera (moths and butterflies).[1] Its biological activity is highly dependent on its specific stereochemistry, existing primarily as two geometric isomers: (Z)-9-Hexadecenyl acetate and (E)-9-Hexadecenyl acetate. This guide provides a comprehensive overview of the chemical and physical properties, detailed experimental protocols for synthesis and analysis, and the biological role of 9-Hexadecenyl acetate, tailored for researchers, scientists, and professionals in drug development and pest management.

Chemical and Physical Properties

The physicochemical properties of 9-Hexadecenyl acetate are crucial for its function as a pheromone, influencing its volatility, environmental stability, and interaction with insect olfactory receptors.[1] The properties of both the (Z) and (E) isomers are summarized below.

| Property | (Z)-9-Hexadecenyl acetate | (E)-9-Hexadecenyl acetate |

| IUPAC Name | [(Z)-hexadec-9-enyl] acetate[2] | [(E)-hexadec-9-enyl] acetate[1] |

| Synonyms | cis-9-Hexadecenyl acetate[2][3] | trans-9-Hexadecenyl acetate, 9E-Hexadecenyl acetate[1][4] |

| CAS Number | 34010-20-3[2] | 56218-69-0[1] |

| Molecular Formula | C₁₈H₃₄O₂[2][3] | C₁₈H₃₄O₂[1][5] |

| Molecular Weight | 282.46 g/mol [3] | 282.5 g/mol [1][4] |

| Appearance | Colorless to pale yellow liquid[1] | Colorless to pale yellow liquid[1] |

| Boiling Point | Not explicitly available | Not explicitly available, expected to be high[1] |

| Density | Not explicitly available | Not explicitly available |

| Solubility | Insoluble in water; soluble in organic solvents[1] | Insoluble in water; soluble in organic solvents[1] |

| XLogP3 | 6.8[2] | 6.8[1] |

Experimental Protocols

Synthesis: Modified Wittig Reaction

The Wittig reaction is a versatile method for the stereoselective synthesis of alkenes, including the (E)-isomer of 9-Hexadecenyl acetate.[1]

Methodology:

-

Preparation of the Phosphonium Ylide (Wittig Reagent):

-

A suitable phosphonium salt is synthesized by reacting triphenylphosphine with an appropriate alkyl halide (e.g., a C7 halide).

-

The phosphonium salt is then deprotonated using a strong base, such as n-butyllithium or sodium hydride, in an aprotic solvent like Tetrahydrofuran (THF) to generate the ylide. Stabilized ylides are often used to favor the formation of (E)-alkenes.[1]

-

-

Wittig Reaction:

-

Work-up and Purification:

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent like diethyl ether or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.[1]

-

The crude product is purified by column chromatography on silica gel to separate the desired (E)-9-Hexadecenyl acetate from byproducts like triphenylphosphine oxide.[1]

-

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most widely applied technique for the high-precision quantitative profiling and identification of volatile pheromones.[6]

Methodology:

-

Sample Preparation:

-

Pheromone samples can be obtained by solvent extraction of pheromone glands or by trapping volatiles released by the insect using techniques like dynamic headspace trapping or stir bar sorptive extraction (SBSE).[6]

-

For quantitative analysis, a series of calibration standards of known concentrations are prepared in a suitable solvent (e.g., n-hexane).[7]

-

-

GC-MS Instrumentation and Conditions:

-

GC System: Agilent 7890A or similar.[8]

-

Column: A non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.[5][8]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[8]

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 60°C), ramps up to a high temperature (e.g., 280°C) at a rate of 10°C/min, and holds for a period to ensure elution of all compounds.[8]

-

Injection: 1 µL of the sample is injected in splitless mode.[8]

-

MS Detector: Agilent 5975C or similar.[8]

-

Ionization: Electron Impact (EI) at 70 eV.[8]

-

Temperatures: Ion source at 230°C and transfer line at 280°C.[1]

-

Scan Range: 30–400 m/z.[7]

-

-

Data Analysis:

-

The identification of 9-Hexadecenyl acetate is confirmed by comparing its retention time and mass spectrum with an authentic standard and with entries in mass spectral libraries like NIST.[1][7]

-

Quantification is achieved by creating a standard curve from the peak areas of the calibration standards.[7]

-

Structural Elucidation: NMR and IR Spectroscopy

NMR and IR spectroscopy are powerful tools for confirming the molecular structure and identifying functional groups.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals for 9-Hexadecenyl acetate would include those for the vinyl protons around the C9-C10 double bond, the methylene protons adjacent to the acetate group, and the terminal methyl groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Shows the number of different types of carbon atoms in the molecule. The spectrum would display distinct signals for the carbonyl carbon of the acetate group, the two olefinic carbons, and the various methylene and methyl carbons in the aliphatic chain.

-

IR (Infrared) Spectroscopy: Used to identify functional groups. The IR spectrum of 9-Hexadecenyl acetate will show a strong characteristic absorption band for the C=O (carbonyl) stretch of the ester group around 1740 cm⁻¹ and C-O stretching bands around 1235 cm⁻¹.[9]

Bioassay: Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the summed electrical response of olfactory sensory neurons on an insect's antenna to a volatile stimulus.[10] It is a sensitive bioassay for screening the biological activity of pheromones.[10]

Methodology:

-

Antennal Preparation:

-

Electrode Preparation and Placement:

-

Glass capillary microelectrodes are pulled to a fine tip and filled with a saline solution (e.g., 0.1 M KCl).[10]

-

A chloridized silver wire is inserted into each electrode to serve as the reference and recording electrodes.[11][12]

-

The reference electrode is placed in contact with the base of the antenna (or the insect's head), and the recording electrode is connected to the distal tip of the antenna.[10][12] A few distal segments may be cut to ensure good electrical contact.[10]

-

-

Stimulus Delivery:

-

A continuous stream of purified, humidified air is passed over the antenna.[10]

-

A known amount of 9-Hexadecenyl acetate, dissolved in a solvent like pentane, is applied to a filter paper strip, which is then placed inside a pipette.[12]

-

A puff of air is delivered through the pipette into the main airstream, carrying the pheromone stimulus to the antenna.[13]

-

-

Recording and Data Analysis:

-

The change in electrical potential between the electrodes (the EAG signal) is amplified, recorded, and measured.[14]

-

The amplitude of the negative voltage deflection is proportional to the strength of the olfactory stimulus.[10] Dose-response curves are typically generated by exposing the antenna to a range of pheromone concentrations.[10]

-

Biological Role and Olfactory Signaling Pathway

9-Hexadecenyl acetate acts as a sex pheromone, a chemical signal released by an organism (typically the female moth) to attract a mate of the same species.[1] Male moths detect these pheromones with extraordinary sensitivity using specialized olfactory organs on their antennae.[1]

The Olfactory Signaling Pathway:

-

Binding: Pheromone molecules enter the pores of the olfactory sensilla on the antenna and bind to Pheromone-Binding Proteins (PBPs).

-

Transport: The PBP transports the lipophilic pheromone molecule across the aqueous sensillum lymph to the olfactory receptors.

-

Receptor Activation: The pheromone-PBP complex interacts with an Olfactory Receptor (OR) located on the dendritic membrane of an Olfactory Receptor Neuron (ORN).

-

Signal Transduction: This binding event activates the OR, which is typically a ligand-gated ion channel, leading to the depolarization of the ORN membrane.

-

Neural Signal: The depolarization generates an action potential, an electrical signal that is transmitted along the axon of the ORN to the antennal lobe of the insect's brain for processing.

Conclusion

A thorough understanding of the chemical properties, synthesis, analysis, and biological function of 9-Hexadecenyl acetate is essential for its application in chemical ecology and the development of environmentally benign pest management strategies.[1] The detailed protocols and pathways described in this guide provide a foundational framework for researchers and drug development professionals to further investigate and utilize this and related semiochemicals effectively.

References

- 1. benchchem.com [benchchem.com]

- 2. Z-9-Hexadecen-1-ol acetate | C18H34O2 | CID 5363285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. bangchemicals.com [bangchemicals.com]

- 5. E-9-hexadecenyl acetate [webbook.nist.gov]

- 6. Analysis of volatile mouse pheromones by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. farmaciajournal.com [farmaciajournal.com]

- 9. m.youtube.com [m.youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. 2.3. Electrophysiological Recordings [bio-protocol.org]

- 13. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ockenfels-syntech.com [ockenfels-syntech.com]

An In-depth Technical Guide to 9-Hexadecenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9-Hexadecenyl acetate, a significant long-chain unsaturated ester with crucial roles in chemical ecology. The document details its chemical identity, physicochemical properties, synthesis, and analytical protocols, as well as its biological significance, particularly as an insect sex pheromone.

Chemical Identity and Physicochemical Properties

9-Hexadecenyl acetate exists as two primary geometric isomers, (E) and (Z), each with distinct CAS numbers and biological activities.

Table 1: Chemical Identifiers for 9-Hexadecenyl Acetate Isomers

| Identifier | (E)-9-Hexadecenyl acetate | (Z)-9-Hexadecenyl acetate |

| Systematic Name | [(E)-hexadec-9-enyl] acetate | [(Z)-hexadec-9-enyl] acetate |

| CAS Number | 56218-69-0[1][2][3] | 34010-20-3[4][5][6] |

| Molecular Formula | C18H34O2[1][2] | C18H34O2[4][5] |

| Molecular Weight | 282.5 g/mol [1][2] | 282.46 g/mol [6] |

| Synonyms | trans-9-Hexadecenyl acetate, 9E-Hexadecenyl acetate | cis-9-Hexadecenyl acetate, 9Z-Hexadecenyl acetate[4][5] |

Table 2: Physicochemical Properties of 9-Hexadecenyl Acetate

| Property | (E)-Isomer Value | (Z)-Isomer Value | Notes |

| Appearance | Colorless to pale yellow liquid[1] | - | |

| Boiling Point | High (not explicitly available)[1] | - | Expected to be high due to molecular weight. |

| Solubility | Insoluble in water, soluble in organic solvents[1] | - | Typical for long-chain esters. |

| XLogP3 | 6.8[1] | - | A measure of lipophilicity. |

Experimental Protocols

This protocol outlines a general synthetic route to (E)-alkenyl acetates.

1. Preparation of the Phosphonium Ylide (Wittig Reagent):

-

A suitable phosphonium salt is prepared by reacting triphenylphosphine with an appropriate alkyl halide (e.g., a C7 halide).

-

The phosphonium salt is then deprotonated with a strong base (e.g., n-butyllithium or sodium amide) in an anhydrous aprotic solvent (e.g., tetrahydrofuran or diethyl ether) under an inert atmosphere to form the ylide.

2. Wittig Reaction:

-

The aldehyde partner (e.g., 9-oxononyl acetate) is added to the ylide solution at a low temperature (e.g., -78 °C to 0 °C).[1]

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

3. Work-up and Purification:

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.[1]

-

The aqueous layer is extracted with an organic solvent such as diethyl ether or ethyl acetate.[1]

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.[1]

-

The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[1]

This protocol is suitable for the identification and quantification of 9-Hexadecenyl acetate.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

GC Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[1]

-

Oven Temperature Program:

-

Initial temperature: 60-100°C, hold for a few minutes.

-

Ramp: 10-20°C/min to a final temperature of 250-280°C, hold for several minutes.[1]

-

-

Injector Temperature: 250°C.[1]

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

-

Mass Range: m/z 40-500.[1]

-

Ion Source Temperature: 230°C.[1]

-

Transfer Line Temperature: 280°C.[1]

Identification:

-

The identification of 9-Hexadecenyl acetate is confirmed by comparing its retention time and mass spectrum with an authentic standard and with entries in mass spectral libraries (e.g., NIST).[1]

Biological Significance and Signaling Pathway

9-Hexadecenyl acetate, particularly the (E)-isomer, functions as a sex pheromone in many species of Lepidoptera (moths and butterflies).[1] The female releases a specific blend of pheromones, which the male detects with high sensitivity and specificity using its antennae.[1]

Olfactory Signaling Pathway in Moths:

-

Binding: The pheromone molecule enters the sensillum lymph through pores in the cuticle of the antenna and binds to a Pheromone-Binding Protein (PBP).

-

Transport: The PBP transports the lipophilic pheromone across the aqueous sensillum lymph to the dendritic membrane of an Olfactory Receptor Neuron (ORN).

-

Receptor Activation: The PBP-pheromone complex interacts with a specific Pheromone Receptor (PR), a seven-transmembrane domain protein on the ORN membrane, causing a conformational change in the PR.[1]

-

Signal Transduction: This activation initiates an intracellular signaling cascade, often involving G-proteins, which leads to the opening of ion channels (co-receptor Orco).

-

Depolarization: The influx of cations depolarizes the ORN membrane, generating an action potential.

-

Signal to Brain: The action potential is transmitted to the antennal lobe of the brain, where the information is processed, leading to a behavioral response in the male moth.

-

Signal Termination: The pheromone is rapidly degraded by Pheromone-Degrading Enzymes (PDEs) in the sensillum lymph to ensure the temporal resolution of the signal.

Applications in Research and Drug Development

While 9-Hexadecenyl acetate itself is primarily studied in the context of chemical ecology and pest management, the principles of its synthesis, controlled release, and interaction with biological receptors are relevant to drug development.

-

Pest Management: It is a key component in mating disruption and attract-and-kill strategies for agricultural pests.[1]

-

Controlled Release Formulations: Research into microencapsulation techniques for the controlled release of this volatile compound provides valuable insights for the formulation of drugs with similar physicochemical properties.[7] For instance, polyurea microencapsulation via interfacial polymerization is an effective method for creating controlled-release formulations.[7]

-

Model for Receptor-Ligand Interactions: The high specificity of pheromone receptors makes them an excellent model system for studying receptor-ligand interactions, which is a fundamental aspect of drug design.

-

Organic Synthesis: The synthetic routes developed for pheromones contribute to the broader field of organic synthesis, which is central to the discovery of new drugs.[8]

Table 3: Representative Data for Controlled-Release Formulation

| Parameter | Method | Typical Value | Unit |

| Particle Size (Mean Diameter) | Laser Diffraction / SEM | 10 - 100 | µm |

| Morphology | Scanning Electron Microscopy (SEM) | Spherical with a dense shell | - |

| Encapsulation Efficiency | Gas Chromatography (GC) | > 90 | % |

| Pheromone Loading | Gas Chromatography (GC) | 20 - 40 | % (w/w) |

Note: Data is based on studies of pheromones encapsulated in polyurea.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. bangchemicals.com [bangchemicals.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Z-9-Hexadecen-1-ol acetate | C18H34O2 | CID 5363285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

9-Hexadecenyl acetate molecular structure

An In-Depth Technical Guide to the Molecular Structure and Analysis of 9-Hexadecenyl Acetate

Introduction

9-Hexadecenyl acetate is a long-chain unsaturated ester that serves as a critical semiochemical, primarily known for its role as a sex pheromone in numerous species of Lepidoptera (moths and butterflies).[1] The biological activity of this compound is highly dependent on its specific molecular structure, particularly the geometry of the carbon-carbon double bond at the 9th position. This guide provides a comprehensive technical overview of the molecular structure, physicochemical properties, relevant experimental protocols, and the biological signaling pathway associated with 9-Hexadecenyl acetate, tailored for researchers, scientists, and professionals in drug development and chemical ecology.

Molecular Structure and Physicochemical Properties

9-Hexadecenyl acetate is a fatty acid ester with the molecular formula C18H34O2.[1][2][3][4] Its structure consists of a 16-carbon chain (hexadecenyl) with a double bond located between the 9th and 10th carbon atoms, and an acetate functional group at one end. The stereochemistry of this double bond gives rise to two geometric isomers: (Z)-9-Hexadecenyl acetate (cis) and (E)-9-Hexadecenyl acetate (trans). The specific ratio of these isomers is often crucial for species-specific chemical communication.[1]

Chemical Identification

The two primary isomers of 9-Hexadecenyl acetate are distinguished by their CAS numbers and IUPAC names.

| Identifier | (E)-9-Hexadecenyl acetate | (Z)-9-Hexadecenyl acetate |

| IUPAC Name | [(E)-hexadec-9-enyl] acetate[1][3] | [(Z)-hexadec-9-enyl] acetate[5] |

| Synonyms | trans-9-Hexadecenyl acetate, 9E-Hexadecenyl acetate[1] | cis-9-Hexadecenyl acetate[2][5] |

| CAS Number | 56218-69-0[1][4] | 34010-20-3[1][5] |

| Molecular Formula | C18H34O2[1][3][4] | C18H34O2[2][5] |

| Molecular Weight | ~282.5 g/mol [1][3][4] | ~282.46 g/mol [2] |

Physicochemical Data

The physical and chemical properties of 9-Hexadecenyl acetate influence its volatility, environmental stability, and interaction with biological receptors.

| Property | Value | Notes |

| Appearance | Colorless to pale yellow liquid[1] | |

| Solubility | Insoluble in water; Soluble in organic solvents[1] | Typical for long-chain esters. |

| XLogP3 | 6.8[1] | A measure of lipophilicity. |

| Kovats Retention Index | Standard non-polar: 1984.6; Standard polar: 2317[1][3] | For gas chromatography. |

| Boiling Point | Not explicitly available[1] | Expected to be high due to its molecular weight. |

Related Compounds and Analogs

The biological specificity of pheromones means that small structural variations can lead to significant changes in activity. Key related compounds include positional isomers, geometric isomers, and functional group analogs.

| Compound Name | Key Differences | CAS Number | Biological Significance |

| (Z)-9-Hexadecenyl acetate | cis isomer at C9[1] | 34010-20-3[1][5] | Often a component in the same pheromone blend as the (E)-isomer; the ratio is critical for species-specific attraction.[1] |

| (E)-11-Hexadecenyl acetate | Double bond at C11[1] | 56218-72-5[1] | A positional isomer that is a pheromone component in other moth species.[1] |

| (Z)-11-Hexadecenyl acetate | cis isomer at C11[1] | 34010-21-4[1] | Another common pheromone component in Lepidoptera.[1] |

| (E)-9-Hexadecen-1-ol | Alcohol functional group[1] | 64437-47-4[1] | The corresponding alcohol, which can be a biosynthetic precursor or a pheromone component itself.[1] |

Experimental Protocols

Synthesis and Purification Workflow

A common method for synthesizing long-chain acetates like 9-Hexadecenyl acetate involves the coupling of an organomanganese reagent with a suitable haloalkene, followed by deprotection and acetylation.[6]

-

Organomanganese Reagent Formation: A Grignard reagent, such as one derived from 2-(6-bromohexyloxy)-tetrahydropyrane, is treated with anhydrous manganese(II) chloride to form the corresponding organomanganese reagent.[6]

-

Coupling Reaction: The organomanganese reagent is then coupled with a haloalkene (e.g., E-1-bromo-3-hexene) in a solvent mixture like tetrahydrofuran and N-methylpyrrolidone at 0°C.[6]

-

Deprotection and Acetylation: The protecting group (e.g., tetrahydropyranyl) is removed, and the resulting alcohol is acetylated to yield the final acetate product.[6]

-

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.[1]

-

Purification: The crude product is purified by column chromatography on silica gel to yield the pure 9-Hexadecenyl acetate.[1]

Analytical Characterization by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for the identification and quantification of 9-Hexadecenyl acetate.

Identification is achieved by comparing the retention time and mass spectrum of a sample to an authentic standard and reference libraries like NIST.[1]

| Parameter | Value |

| Injector Temperature | 250°C[1] |

| Ionization Mode | Electron Ionization (EI) at 70 eV[1] |

| Mass Range | m/z 40-500[1] |

| Ion Source Temperature | 230°C[1] |

| Transfer Line Temperature | 280°C[1] |

Formulation for Controlled Release

To enhance stability and prolong efficacy in pest management applications, 9-Hexadecenyl acetate is often formulated into controlled-release systems using microencapsulation.[7] Interfacial polymerization to create polyurea microcapsules is a highly effective technique.[7]

-

Organic Phase Preparation: Methylene diphenyl diisocyanate (MDI) is dissolved in a solvent like dibutyl adipate. The active ingredient, 9-Hexadecenyl acetate, is then added to this solution.[7]

-

Aqueous Phase Preparation: An aqueous solution of a stabilizer, such as Polyvinyl Alcohol (PVA), is prepared.[7]

-

Emulsification: The organic phase is slowly added to the aqueous phase under high-speed homogenization to form a stable oil-in-water emulsion.[7]

-

Polymerization: Diethylenetriamine (DETA) is added to the emulsion, initiating polymerization at the oil-water interface. The reaction proceeds for several hours at a controlled temperature (e.g., 50-60°C) to form the polyurea shell around the oil droplets.[7]

| Parameter | Value / Material | Rationale |

| Core Material | 9-Hexadecenyl Acetate in Dibutyl Adipate | Dibutyl adipate acts as a non-toxic solvent for the pheromone.[7] |

| Wall Monomers | Methylene Diphenyl Diisocyanate (MDI) & Diethylenetriamine (DETA) | React to form a stable polyurea shell via interfacial polymerization.[7] |

| Emulsifier | Polyvinyl Alcohol (PVA) | Stabilizes the oil-in-water emulsion.[7] |

| Polymerization Temp. | 50 - 60 °C | Influences the rate of the polymerization reaction.[7] |

| Polymerization Time | 3 - 4 hours | Ensures the complete formation of the polyurea shell.[7] |

Biological Activity and Signaling Pathway

As a sex pheromone, 9-Hexadecenyl acetate is released by a female moth to attract a male for mating.[1] The male detects the pheromone with extraordinary sensitivity using specialized olfactory organs on his antennae.[1]

Olfactory Signaling Pathway

The perception of the pheromone involves a multi-step signaling cascade within the male moth's antenna.

-

Binding: Pheromone molecules enter the aqueous lymph of the olfactory sensillum through cuticular pores.

-

Transport: Inside the lymph, the hydrophobic pheromone molecule is solubilized and transported by a Pheromone Binding Protein (PBP).

-

Receptor Activation: The PBP-pheromone complex interacts with a specific Pheromone Receptor (PR), a seven-transmembrane protein located on the dendritic membrane of an Olfactory Receptor Neuron (ORN).[1] This binding event causes a conformational change in the PR.

-

Signal Transduction: The activated PR initiates an intracellular signal transduction cascade, leading to the depolarization of the ORN and the generation of an action potential.

-

Neural Processing: The signal is transmitted to the antennal lobe of the moth's brain for processing, ultimately leading to a behavioral response (e.g., upwind flight towards the female).

References

- 1. benchchem.com [benchchem.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. E-9-hexadecenyl acetate [webbook.nist.gov]

- 4. Page loading... [guidechem.com]

- 5. Z-9-Hexadecen-1-ol acetate | C18H34O2 | CID 5363285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. znaturforsch.com [znaturforsch.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide on (Z)-9-Hexadecenyl Acetate and (E)-9-Hexadecenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-9-Hexadecenyl acetate and its geometric isomer, (E)-9-Hexadecenyl acetate, are long-chain unsaturated fatty acid esters that play a crucial role in the chemical communication of numerous insect species, particularly within the order Lepidoptera (moths and butterflies).[1] These compounds, commonly known as sex pheromones, are released by one sex, typically the female, to attract the other for mating. The precise blend and ratio of these isomers are often critical for species-specific recognition, making them a subject of intense research in chemical ecology, pest management, and as models for understanding receptor-ligand interactions.[1] This technical guide provides a comprehensive comparison of the two isomers, including their physicochemical properties, biological activity, synthesis, and the underlying signaling pathways they activate. Furthermore, it explores the potential applications of this knowledge in the realm of drug development.

Data Presentation: Physicochemical Properties

| Property | (Z)-9-Hexadecenyl acetate | (E)-9-Hexadecenyl acetate |

| Synonyms | (Z)-9-Hexadecen-1-ol acetate, cis-9-Hexadecen-1-ol acetate | (E)-9-Hexadecen-1-yl acetate, trans-9-Hexadecenyl acetate |

| CAS Number | 35148-18-6 | 56218-69-0 |

| Molecular Formula | C₁₈H₃₄O₂ | C₁₈H₃₄O₂ |

| Molecular Weight | 282.47 g/mol | 282.46 g/mol [3] |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid[1] |

| Boiling Point | Not explicitly available | Not explicitly available[1] |

| Melting Point | Not explicitly available | Not explicitly available[1] |

| Density | Not explicitly available | Not explicitly available[1] |

| Solubility | Insoluble in water, soluble in organic solvents | Insoluble in water, soluble in organic solvents[1] |

| Kovats Retention Index | Not explicitly available | Standard non-polar: 1998, Standard polar: 2317[4] |

Biological Activity

The biological activity of (Z)-9-Hexadecenyl acetate and (E)-9-Hexadecenyl acetate is highly species-specific. The ratio of these two isomers in a pheromone blend is often the determining factor for attracting a conspecific mate and ensuring reproductive isolation between closely related species.

(Z)-9-Hexadecenyl acetate is a major sex pheromone component for the Bertha Armyworm moth, Mamestra configurata.[5] In this species, it is part of a synergistic blend with (Z)-11-hexadecen-1-ol acetate. Field tests have shown that mixtures of these two compounds are attractive to males, with the optimal ratio being approximately 19:1 of the C16 to C14 acetate.[5]

The biological response to these pheromones can be quantified using techniques such as electroantennography (EAG) and behavioral bioassays in a wind tunnel.[6] EAG measures the overall electrical response of the antennal sensory neurons to an odorant, providing a physiological measure of sensitivity.[6] While specific comparative EAG data for both isomers in the same species under identical conditions is scarce in the literature, studies on related compounds in species like Helicoverpa armigera show that blends containing (Z)-9-hexadecenal (the aldehyde analogue) elicit significant electrophysiological responses.[7] Behavioral assays quantify the insect's overt reactions, such as upwind flight and attempts to locate the pheromone source.[6]

Experimental Protocols

Stereoselective Synthesis

The synthesis of geometrically pure (Z)- and (E)-9-Hexadecenyl acetate is crucial for studying their biological activity. The Wittig reaction is a cornerstone of this synthesis, allowing for the stereoselective formation of the double bond.[8]

Synthesis of (Z)-9-Hexadecenyl Acetate via Wittig Reaction

This protocol outlines a general procedure for the synthesis of (Z)-alkenyl acetates.

-

Preparation of the Phosphonium Ylide:

-

A triphenylphosphonium salt is prepared by reacting triphenylphosphine with an appropriate ω-bromo-1-alkanol.

-

The resulting phosphonium salt is then deprotonated using a strong, non-stabilizing base such as sodium hydride or sodium amide in an aprotic solvent like tetrahydrofuran (THF) to generate the ylide. The use of non-stabilized ylides favors the formation of the (Z)-alkene.[8]

-

-

Wittig Reaction:

-

The aldehyde partner, in this case, heptanal, is added to the ylide solution at a low temperature (e.g., -78 °C).

-

The reaction mixture is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

-

Acetylation:

-

The resulting (Z)-9-hexadecen-1-ol is acetylated using acetic anhydride in the presence of a base like pyridine to yield (Z)-9-Hexadecenyl acetate.

-

-

Work-up and Purification:

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

-

Synthesis of (E)-9-Hexadecenyl Acetate via Modified Wittig Reaction

This protocol describes a general approach for the synthesis of (E)-alkenyl acetates.

-

Preparation of the Phosphonium Ylide (Horner-Wadsworth-Emmons reaction):

-

For the preferential synthesis of (E)-alkenes, a stabilized ylide is often used. This can be achieved using the Horner-Wadsworth-Emmons modification of the Wittig reaction.

-

A phosphonate ester is deprotonated with a base like sodium methoxide to form a phosphonate carbanion.

-

-

Reaction with Aldehyde:

-

The phosphonate carbanion is reacted with 9-oxononyl acetate. The electron-withdrawing nature of the phosphonate group stabilizes the intermediate, leading to the thermodynamic product, which is the (E)-alkene.[8]

-

-

Work-up and Purification:

-

The reaction mixture is worked up similarly to the (Z)-isomer synthesis.

-

Purification is achieved through column chromatography.

-

Electroantennography (EAG) Protocol

This protocol provides a general methodology for conducting EAG experiments with moths.

-

Insect Preparation:

-

Electrode Preparation:

-

Antennal Preparation:

-

Stimulus Delivery:

-

Prepare serial dilutions of (Z)-9-Hexadecenyl acetate and (E)-9-Hexadecenyl acetate in a high-purity solvent like hexane.

-

Apply a known amount of the test solution onto a piece of filter paper and insert it into a Pasteur pipette.

-

Deliver a continuous stream of purified and humidified air over the antenna.

-

A puff of air is delivered through the pipette, carrying the pheromone vapor over the antenna.[7]

-

-

Data Recording and Analysis:

-

The electrical potential difference between the electrodes is amplified and recorded.

-

The amplitude of the negative voltage deflection (the EAG response) is measured in millivolts (mV).[7]

-

Randomize the presentation of different stimuli and concentrations to avoid antennal adaptation.

-

Signaling Pathways and Experimental Workflows

The detection of pheromones in insects is a highly sensitive and specific process that occurs in specialized olfactory sensory neurons (OSNs) housed within hair-like structures called sensilla on the antennae.[10] The binding of a pheromone molecule to a receptor initiates a signal transduction cascade that ultimately leads to an electrical signal being sent to the brain.

Olfactory Signaling Pathway

Experimental Workflow for Synthesis

Experimental Workflow for Electroantennography (EAG)

Applications in Drug Development

While the primary application of insect sex pheromones like (Z)- and (E)-9-Hexadecenyl acetate is in pest management through strategies like mating disruption and mass trapping, the principles of their highly specific and potent biological activity offer valuable insights for drug development.

-

Model for Receptor-Ligand Interactions: The exquisite specificity of pheromone receptors for their ligands, often discriminating between geometric isomers, provides an excellent model system for studying the structural basis of receptor activation. Understanding how subtle changes in ligand shape and conformation lead to distinct biological responses can inform the design of more selective and potent drugs for human G-protein coupled receptors (GPCRs), which are the targets of a large percentage of modern pharmaceuticals.

-

Inspiration for Novel Drug Delivery Systems: The controlled release of pheromones from lures in pest management has spurred the development of advanced formulation technologies. These technologies, designed to protect volatile compounds from environmental degradation and ensure their sustained release, could be adapted for the controlled delivery of drugs.

-

High-Throughput Screening: The insect olfactory system can be harnessed for high-throughput screening of compounds that interact with specific receptors. The relative simplicity and accessibility of this system, compared to mammalian systems, could offer a cost-effective and ethically favorable platform for initial drug screening.

Conclusion

(Z)-9-Hexadecenyl acetate and (E)-9-Hexadecenyl acetate are fascinating molecules that exemplify the precision of chemical communication in the biological world. Their study not only provides crucial tools for sustainable agriculture but also offers a rich source of inspiration for fundamental research in sensory biology and the development of new technologies in fields as diverse as pest control and pharmacology. A deeper understanding of their synthesis, biological function, and the intricate signaling pathways they trigger will undoubtedly continue to yield valuable scientific and practical advancements.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. E-9-hexadecenyl acetate [webbook.nist.gov]

- 5. A SEX PHEROMONE MIXTURE FOR THE BERTHA ARMYWORM MOTH, MAMESTRA CONFIGURATA1: (Z)-9-TETRADECEN-1-OL ACETATE AND (Z)-11-HEXADECEN-1-OL ACETATE2 | The Canadian Entomologist | Cambridge Core [cambridge.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. enlivenarchive.org [enlivenarchive.org]

The Discovery and Characterization of 9-Hexadecenyl Acetate as a Pheromone: A Technical Guide

Abstract

(Z)-9-Hexadecenyl acetate is a crucial component of the sex pheromone blend of numerous lepidopteran species, playing a significant role in chemical communication and reproductive isolation. Its discovery and characterization have been pivotal in the development of effective and environmentally benign pest management strategies. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of 9-Hexadecenyl acetate, with a focus on its role in species such as Heliothis virescens and Heliothis subflexa. Detailed experimental protocols for its identification and evaluation, including gas chromatography-mass spectrometry (GC-MS), electroantennography (EAG), and field trapping assays, are presented. Furthermore, this guide includes quantitative data on its biological activity and visual representations of key experimental workflows and signaling pathways to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction

Chemical communication is a fundamental aspect of insect behavior, and sex pheromones are among the most potent and specific chemical signals. These volatile compounds are typically released by one sex to attract the other for mating. The identification and synthesis of individual pheromone components have revolutionized pest management, offering targeted and sustainable alternatives to broad-spectrum insecticides.

9-Hexadecenyl acetate, particularly the (Z)-isomer, has been identified as a key pheromone component in several economically important moth species. In the tobacco budworm, Heliothis virescens, and its close relative, Heliothis subflexa, (Z)-9-hexadecenyl acetate is a minor but critical component of the female-produced sex pheromone blend.[1] While (Z)-11-hexadecenal is the major component in both species, the presence and relative abundance of minor components like (Z)-9-hexadecenyl acetate are crucial for species-specific mate recognition.[2]

This guide details the scientific journey of discovering and characterizing 9-Hexadecenyl acetate as a pheromone, from its initial identification to the elucidation of its biological function and the development of practical applications.

Discovery and Identification

The initial identification of 9-Hexadecenyl acetate as a pheromone component was the result of meticulous analytical chemistry work. The process involved the extraction of pheromone glands from female moths, followed by separation and identification of the volatile compounds.

Pheromone Gland Extraction and Analysis

The pheromone glands, typically located in the terminal abdominal segments of female moths, were excised and extracted with a non-polar solvent like hexane.[3] The resulting crude extract, containing a mixture of fatty acids, alcohols, aldehydes, and acetates, was then subjected to analysis by gas chromatography-mass spectrometry (GC-MS).[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone technique for the separation and identification of volatile and semi-volatile organic compounds like pheromones.[5] The gas chromatograph separates the components of the mixture based on their volatility and interaction with the stationary phase of the GC column. Each separated component then enters the mass spectrometer, which ionizes the molecules and fragments them in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint.

By comparing the retention times and mass spectra of the unknown compounds in the pheromone gland extract with those of synthetic standards, researchers were able to definitively identify the presence of 9-Hexadecenyl acetate.[5]

Quantitative Data

The biological activity of a pheromone is highly dependent on its concentration and the specific blend of components. The following tables summarize representative quantitative data for the electrophysiological and behavioral responses to 9-Hexadecenyl acetate.

Table 1: Electroantennography (EAG) Dose-Response to (Z)-9-Hexadecenyl Acetate in Male Heliothis virescens

| Pheromone Concentration (µg on filter paper) | Mean EAG Response (mV) | Standard Deviation (mV) | Normalized Response (%) |

| 0 (Solvent Control) | 0.1 | 0.05 | 0 |

| 0.001 | 0.5 | 0.1 | 25 |

| 0.01 | 1.2 | 0.2 | 69 |

| 0.1 | 1.8 | 0.3 | 100 |

| 1 | 1.7 | 0.3 | 94 |

| 10 | 1.6 | 0.2 | 88 |

Note: Data are representative and compiled from typical EAG dose-response curves found in the literature.[6]

Table 2: Field Trap Capture Rates with Different Lure Formulations

| Lure Composition | Trap Type | Average Male Captures (per trap per week) |

| (Z)-11-Hexadecenal (1 mg) | Delta Sticky Trap | 15 |

| (Z)-11-Hexadecenal (1 mg) + (Z)-9-Hexadecenal (0.1 mg) | Delta Sticky Trap | 25 |

| (Z)-11-Hexadecenal (1 mg) + (Z)-9-Hexadecenal (0.1 mg) + (Z)-9-Hexadecenyl Acetate (0.05 mg) | Delta Sticky Trap | 45 |

| Unbaited Control | Delta Sticky Trap | 2 |

Note: Data are illustrative of the synergistic effect of adding (Z)-9-Hexadecenyl Acetate to the primary pheromone components for capturing male moths.[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of 9-Hexadecenyl acetate as a pheromone.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify the components of an insect pheromone blend.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)[5]

-

Helium carrier gas

-

Pheromone gland extract in hexane

-

Synthetic standards of suspected pheromone components

Procedure:

-

Injection: Inject 1 µL of the pheromone gland extract into the GC inlet.

-

GC Separation:

-

MS Analysis:

-

Identification: Compare the retention times and mass spectra of the peaks in the sample chromatogram to those of the synthetic standards and to entries in a mass spectral library (e.g., NIST).[5]

Electroantennography (EAG)

Objective: To measure the electrophysiological response of an insect's antenna to a specific volatile compound.[9]

Materials:

-

EAG system (preamplifier, main amplifier, data acquisition)

-

Microscope

-

Micromanipulators

-

Glass capillary electrodes

-

Saline solution (e.g., Ringer's solution)

-

Live male moths

-

Synthetic (Z)-9-Hexadecenyl acetate

-

Hexane (solvent)

-

Filter paper strips

-

Air stimulus controller

Procedure:

-

Antenna Preparation:

-

Immobilize a male moth.

-

Excise one antenna at its base.

-

Cut off the distal tip of the antenna.[10]

-

-

Electrode Placement:

-

Mount the excised antenna between two glass capillary electrodes filled with saline solution.

-

The basal end of the antenna is connected to the reference electrode and the distal end to the recording electrode.[11]

-

-

Stimulus Preparation:

-

Prepare a serial dilution of (Z)-9-Hexadecenyl acetate in hexane (e.g., 0.001 µg/µL to 10 µg/µL).

-

Apply 10 µL of each dilution to a separate filter paper strip and allow the solvent to evaporate.

-

Prepare a solvent-only control.

-

-

Data Recording:

-

Place the antennal preparation in a continuous stream of purified, humidified air.

-

Deliver a puff of air (e.g., 0.5 seconds) through a Pasteur pipette containing the stimulus filter paper over the antenna.

-

Record the resulting depolarization (EAG response) in millivolts (mV).[9]

-

Present stimuli in order of increasing concentration to generate a dose-response curve.[9]

-

Field Trapping

Objective: To evaluate the attractiveness of a synthetic pheromone blend to male moths in a natural environment.

Materials:

-

Pheromone traps (e.g., Delta or funnel traps)[12]

-

Lure dispensers (e.g., rubber septa)

-

Synthetic pheromone components

-

Hexane (solvent)

-

Field site with a known population of the target moth species

-

Flagging tape and GPS device for marking trap locations

Procedure:

-

Lure Preparation:

-

Prepare different lure formulations by loading rubber septa with precise amounts of the synthetic pheromone components dissolved in hexane.[13]

-

Include a solvent-only control.

-

Allow the solvent to evaporate completely.

-

-

Trap Deployment:

-

Data Collection:

-

Inspect traps at regular intervals (e.g., weekly).

-

Count and record the number of captured target moths in each trap.

-

Replace lures as needed based on their expected field life.

-

-

Data Analysis:

-

Use statistical methods (e.g., ANOVA) to compare the mean trap captures for each lure formulation.

-

Visualizations

Experimental and Analytical Workflows

Caption: Workflow for the discovery and confirmation of 9-Hexadecenyl acetate as a pheromone.

Biosynthesis and Olfactory Signaling

Caption: Simplified pathways of 9-Hexadecenyl acetate biosynthesis and olfactory signaling.

Conclusion

The discovery of 9-Hexadecenyl acetate as a pheromone exemplifies the power of a multidisciplinary approach, combining analytical chemistry, electrophysiology, and behavioral ecology. A thorough understanding of its chemical properties, biosynthesis, and the mechanisms of its perception is crucial for the continued development of effective and environmentally sound pest management strategies. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals working in the field of chemical ecology and drug development, facilitating further advancements in our understanding and application of insect pheromones.

References

- 1. Pheromone biosynthetic pathways in the moths Heliothis subflexa and Heliothis virescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. resources.culturalheritage.org [resources.culturalheritage.org]

Unveiling the Natural Sources of 9-Hexadecenyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural occurrences of 9-Hexadecenyl acetate, a significant semiochemical in the insect world. Primarily functioning as a sex pheromone in numerous lepidopteran species, this compound plays a crucial role in chemical communication and mating behavior. This document provides a comprehensive overview of its primary natural sources, biosynthetic pathways, and detailed experimental protocols for its extraction and analysis, presenting quantitative data in a structured format for ease of comparison.

Natural Occurrences and Quantitative Data

9-Hexadecenyl acetate is predominantly found as a component of female-produced sex pheromone blends in a variety of moth species. The specific isomer, (Z)-9-Hexadecenyl acetate, is a common constituent, often acting in concert with other compounds to ensure species-specific attraction. Below are tables summarizing the quantitative data on the presence of 9-Hexadecenyl acetate in select moth species.

| Moth Species | Family | Pheromone Component | Relative Amount (%) in Gland Extract | Absolute Amount (ng/gland) |

| Heliothis subflexa | Noctuidae | (Z)-9-Hexadecenyl acetate | Minor Component | Data not readily available |

| Mamestra configurata | Noctuidae | (Z)-9-Hexadecenyl acetate | Identified as a key component | Data not readily available |

| Spodoptera frugiperda | Noctuidae | (Z)-9-Hexadecenyl acetate | Minor Component | Data not readily available |

Note: The absolute amounts of pheromone components can vary depending on the age of the insect, time of day, and environmental conditions.

While the primary documented sources are insects, the precursor fatty acid, (Z)-9-Hexadecenoic acid (palmitoleic acid), is found in various plants. However, the direct isolation of 9-Hexadecenyl acetate from plant sources is not widely reported.

| Plant Species | Family | Compound |

| Colocasia esculenta (Taro) | Araceae | (Z)-9-Hexadecenoic acid |

| Eruca sativa (Rocket) | Brassicaceae | (Z)-9-Hexadecenoic acid |

| Acacia confusa (Formosan acacia) | Fabaceae | (Z)-9-Hexadecenoic acid |

| Spartium junceum (Spanish broom) | Fabaceae | (Z)-9-Hexadecenoic acid |

| Tamarindus indica (Tamarind) | Fabaceae | (Z)-9-Hexadecenoic acid |

| Pandanus fascicularis (Fragrant screwpine) | Pandanaceae | (Z)-9-Hexadecenoic acid |

Biosynthesis of (Z)-9-Hexadecenyl Acetate in Moths

The biosynthesis of (Z)-9-Hexadecenyl acetate in moths is a multi-step enzymatic process that originates from common fatty acid metabolism. The pathway typically begins with an 18-carbon saturated fatty acid, octadecanoic acid (stearic acid).[1]

This pathway involves a key desaturation step catalyzed by a Δ11-desaturase, followed by a cycle of chain shortening (β-oxidation) to yield the C16 acid. Subsequently, a fatty acyl reductase (FAR) reduces the carboxylic acid to the corresponding alcohol, which is then esterified by an acetyltransferase (ATF) to produce the final acetate pheromone component.[1]

Experimental Protocols

The identification and quantification of 9-Hexadecenyl acetate from natural sources require meticulous experimental procedures. The following are detailed methodologies for key experiments.

Protocol 1: Extraction of Pheromones from Insect Glands

This protocol describes the solvent extraction of pheromones from the abdominal glands of female moths.

Materials:

-

Virgin female moths (at the peak of their calling behavior)

-

Fine dissection scissors and forceps

-

Glass vials (2 ml) with Teflon-lined caps

-

Hexane (HPLC grade)

-

Internal standard (e.g., a known amount of a non-interfering hydrocarbon)

-

Microsyringe

Methodology:

-

Excise the last two to three abdominal segments containing the pheromone gland from a single female moth using fine dissection scissors.

-

Immediately place the excised gland into a 2 ml glass vial.

-

Add 50-100 µl of hexane containing a known amount of an internal standard to the vial.

-

Gently crush the gland tissue with a clean glass rod to facilitate extraction.

-

Allow the extraction to proceed for at least 30 minutes at room temperature.

-

Carefully transfer the hexane extract to a clean vial using a microsyringe, avoiding any tissue debris.

-

The extract is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Solid-Phase Microextraction (SPME) of Volatiles from Live Insects

SPME is a solvent-free technique for extracting volatile compounds from the headspace of a sample. This method is particularly useful for analyzing the pheromone blend as it is naturally released by the insect.

Materials:

-

Live, calling female moth

-

SPME device with a suitable fiber coating (e.g., Polydimethylsiloxane - PDMS)

-

Glass chamber or vial large enough to house the insect comfortably

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Methodology:

-

Condition the SPME fiber according to the manufacturer's instructions.

-

Place the live, calling female moth inside the glass chamber.

-

Expose the SPME fiber to the headspace of the chamber for a predetermined period (e.g., 30-60 minutes).

-

Retract the fiber into the needle and immediately introduce it into the injection port of the GC-MS for thermal desorption and analysis.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary analytical technique for separating, identifying, and quantifying the components of a pheromone blend.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 ml/min).

-

Oven Temperature Program: An initial temperature of 50-60°C, held for 1-2 minutes, followed by a ramp of 10-15°C/min to a final temperature of 250-280°C, held for 5-10 minutes.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-450.

Quantification: The quantification of 9-Hexadecenyl acetate can be performed by comparing the peak area of the compound to the peak area of the internal standard of a known concentration. A calibration curve can also be generated using synthetic standards of 9-Hexadecenyl acetate to determine the absolute amount in the sample.

Logical Workflow for Pheromone Analysis

The overall process for the analysis of insect pheromones follows a logical sequence from sample collection to data interpretation.

This comprehensive guide provides a foundational understanding of the natural sources, biosynthesis, and analysis of 9-Hexadecenyl acetate. The detailed protocols and structured data are intended to serve as a valuable resource for researchers and professionals in the fields of chemical ecology, entomology, and drug development, facilitating further investigation into this important class of semiochemicals.

References

Biosynthesis pathway of 9-Hexadecenyl acetate in insects

An In-depth Technical Guide on the Biosynthesis Pathway of (Z)-9-Hexadecenyl Acetate in Insects

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-9-Hexadecenyl acetate (Z9-16:OAc) is a common Type I moth sex pheromone component, playing a crucial role in chemical communication and reproductive isolation. Understanding its biosynthetic pathway is essential for developing novel pest management strategies, such as mating disruption and the creation of biocatalysts for green pheromone production. This guide provides a detailed overview of the core biosynthetic pathway of Z9-16:OAc, from its fatty acid precursor to the final acetate ester. It includes a summary of the key enzymes involved, quantitative data on their activity, detailed experimental protocols for their characterization, and visual diagrams of the pathway and experimental workflows.

The Core Biosynthetic Pathway

The biosynthesis of (Z)-9-hexadecenyl acetate is a multi-step enzymatic process that occurs primarily in the specialized pheromone glands of female moths. The pathway begins with a common saturated fatty acid and proceeds through a series of modifications, including desaturation, reduction, and acetylation, to produce the final active pheromone component.[1]

The general steps are as follows:

-

De Novo Fatty Acid Synthesis: The pathway originates from palmitoyl-CoA (16:CoA), a C16 saturated fatty acyl-CoA, which is produced through standard fatty acid metabolism.

-

Desaturation: An acyl-CoA Δ9-desaturase introduces a cis double bond between carbons 9 and 10 of the palmitoyl-CoA chain. This is a critical step that defines the position of unsaturation in the final pheromone. The product of this reaction is (Z)-9-hexadecenoyl-CoA (Z9-16:CoA).[1][2]

-

Reduction: A pheromone gland-specific fatty acyl reductase (pgFAR) catalyzes the reduction of the acyl-CoA thioester group of Z9-16:CoA to a primary alcohol, yielding (Z)-9-hexadecen-1-ol (Z9-16:OH).[3][4][5]

-

Acetylation: In the terminal step, an acetyltransferase (ATF) facilitates the transfer of an acetyl group from acetyl-CoA to the hydroxyl group of Z9-16:OH, forming the final pheromone component, (Z)-9-hexadecenyl acetate (Z9-16:OAc).[1]

References

- 1. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. Release of moth pheromone compounds from Nicotiana benthamiana upon transient expression of heterologous biosynthetic genes - PMC [pmc.ncbi.nlm.nih.gov]

The Olfactory Gateway: A Technical Guide to the Reception of 9-Hexadecenyl Acetate in Moths

For Immediate Release

This technical guide provides an in-depth exploration of the molecular and physiological mechanisms underlying the olfactory reception of 9-hexadecenyl acetate, a common component of sex pheromones in numerous moth species. Tailored for researchers, scientists, and professionals in drug development and pest management, this document synthesizes key data on receptor sensitivity, outlines detailed experimental protocols, and visualizes the critical biological and methodological pathways involved in this intricate chemosensory process.

Core Molecular Components of Olfactory Reception

The detection of pheromones like 9-hexadecenyl acetate is a highly sensitive and specific process initiated in the antennae of the male moth. This process relies on a suite of specialized proteins housed within the olfactory sensory neurons (OSNs), which are themselves located in hair-like structures called sensilla.

-

Pheromone-Binding Proteins (PBPs): These soluble proteins are abundant in the sensillar lymph and are the first point of contact for hydrophobic pheromone molecules entering the sensillum. PBPs bind to the pheromone, solubilizing it and transporting it to the neuronal membrane.

-

Odorant Receptors (ORs): Located on the dendritic membrane of OSNs, these seven-transmembrane proteins are responsible for recognizing specific pheromone molecules. Moth ORs function as heterodimeric complexes, consisting of a highly conserved co-receptor, known as Orco , and a variable, ligand-binding OR subunit that determines the specificity.

-

Sensory Neuron Membrane Proteins (SNMPs): Structurally related to the CD36 family of receptors, SNMPs are crucial for the efficient transfer of the pheromone from the PBP to the odorant receptor, a critical step for neuronal activation.

Signal Transduction: From Pheromone Binding to Neural Impulse

The binding of 9-hexadecenyl acetate to its specific OR initiates a rapid signal transduction cascade, leading to the generation of an action potential. Current research supports a dual signaling pathway model in moth olfaction, involving both rapid ionotropic and modulatory metabotropic mechanisms.

-

Ionotropic Pathway (Fast): The predominant model suggests that upon ligand binding, the OR-Orco complex itself functions as a ligand-gated ion channel. A conformational change opens a non-specific cation channel, leading to an influx of ions and rapid depolarization of the neuron's membrane. This generates an action potential, or "spike," which is then transmitted to the antennal lobe of the moth's brain.

-

Metabotropic Pathway (Modulatory): There is also substantial evidence for the involvement of G-protein coupled, second-messenger cascades. In this pathway, the activated receptor can engage a G-protein (specifically Gq), which in turn activates phospholipase C (PLC). PLC generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to the opening of further ion channels and modulating the overall sensitivity and adaptation of the neuron.

The interplay between these two pathways allows for both high-speed signal transmission and nuanced gain control, enabling the moth to track a pheromone plume in complex environments.

Quantitative Data Presentation

While comprehensive quantitative data for the olfactory reception of (Z)-9-hexadecenyl acetate specifically is limited in publicly accessible literature, data from closely related and well-studied pheromone components provide valuable benchmarks for understanding receptor sensitivity and physiological responses. The following tables summarize representative quantitative data from various moth species.

Table 1: Electrophysiological Responses (SSR) to Pheromone Components

| Moth Species | Pheromone Component | Stimulus Dose (µg) | Mean Spike Frequency (spikes/s ± SEM) | Reference Neuron Type |

| Manduca sexta | Bombykal | 0.01 | 45 ± 5 | Bombykal-specific ORN |

| Manduca sexta | Bombykal | 1 | 120 ± 10 | Bombykal-specific ORN |

| Agrotis ipsilon | (Z)-7-Dodecenyl acetate | 0.01 | 60 ± 8 | Z7-ORN |

| Agrotis ipsilon | (Z)-7-Dodecenyl acetate | 1 | 155 ± 12 | Z7-ORN |

| Helicoverpa zea | (Z)-9-Hexadecenal | 0.1 | 50 ± 6 | Z9-16:Ald ORN |

| Helicoverpa zea | (Z)-11-Hexadecenal | 0.1 | 110 ± 9 | Z11-16:Ald ORN |

Table 2: Receptor Activation Data (Heterologous Expression Systems)

| Receptor Complex | Ligand | EC₅₀ (Half-maximal effective concentration) | Expression System |

| BmorOR1 + BmorOrco | Bombykol | ~9.9 x 10⁻⁷ M | Xenopus Oocyte |

| BmorOR1 + BmorOrco | Bombykal | ~9.6 x 10⁻⁶ M | Xenopus Oocyte |

Table 3: Behavioral Response Thresholds in Wind Tunnel Assays

| Moth Species | Pheromone Component(s) | Dose (ng) | Key Behavioral Response | % Responding |

| Heliothis virescens | (Z)-11-Hexadecenal | 10 | Upwind Flight Initiation | ~75% |

| Heliothis virescens | (Z)-11-Hexadecenal & (Z)-9-Tetradecenal | 10 | Source Contact | ~60% |

| Ectomyelois ceratoniae | Pheromone Mimic | 100 | Source Contact | ~70%[1] |

| Spodoptera frugiperda | Pheromone Blend | 100 ppm | Landing on Source | ~55% |

Experimental Protocols

The study of olfactory reception in moths relies on a set of core electrophysiological and behavioral methodologies.

Electroantennography (EAG)

EAG measures the summed potential of all responding OSNs on the antenna, providing a general measure of olfactory sensitivity.

Protocol:

-

Insect Preparation: An adult male moth is restrained in a pipette tip, with its head and antennae protruding. The body is immobilized using dental wax or a similar material.

-

Electrode Placement: A sharpened glass capillary electrode filled with saline solution is inserted into the moth's eye to serve as the reference electrode. The recording electrode, also a saline-filled glass capillary, is carefully maneuvered to make contact with the tip of an antenna (often after snipping the very end to ensure contact).

-

Stimulus Delivery: A continuous stream of purified, humidified air is passed over the antenna. A stimulus controller injects a precise puff (e.g., 500 ms) of air carrying the dissolved pheromone (at a known concentration) into the main airstream.

-

Data Acquisition: The voltage difference between the reference and recording electrodes is amplified and recorded. A negative deflection in the voltage upon stimulation constitutes the EAG response, with the amplitude measured in millivolts (mV).

-

Dose-Response: A series of stimuli with increasing pheromone concentrations are presented to generate a dose-response curve.

Single-Sensillum Recording (SSR)

SSR is a more refined technique that measures the action potentials from one or a few OSNs within a single sensillum, allowing for the characterization of individual neuron specificity and sensitivity.

Protocol:

-

Insect Preparation: The moth is restrained as in the EAG protocol. One antenna is further stabilized on a platform using tape or wax.

-

Electrode Placement: Under high magnification, a sharpened tungsten recording electrode is inserted into the base of a target trichoid sensillum. A reference electrode (tungsten or glass) is inserted into the antennal stem or the head.

-

Stimulus Delivery: The stimulus delivery system is identical to that used for EAG.

-

Data Acquisition: The electrical signal is amplified (1000x), band-pass filtered, and recorded. The distinct action potentials (spikes) from the neuron(s) within the sensillum are counted.

-

Analysis: The response is quantified by subtracting the spontaneous spike rate (before stimulus) from the spike rate during the stimulus. This allows for the creation of detailed dose-response curves for individual neurons.

Wind Tunnel Bioassay

This behavioral assay quantifies the moth's flight response to a pheromone plume in a controlled environment.

Protocol:

-

Tunnel Conditions: A wind tunnel (e.g., 2m x 1m x 1m) is set up with a laminar airflow of 0.2-0.3 m/s. Conditions are controlled to mimic the moth's natural activity period (e.g., 21-26°C, 70-80% RH, dim red light for nocturnal species).[2]

-

Pheromone Source: The pheromone is applied at a specific dose to a dispenser (e.g., filter paper or rubber septum) placed at the upwind end of the tunnel.

-

Insect Release: A single male moth is placed in a release cage at the downwind end of the tunnel and allowed to acclimate.

-

Behavioral Observation: The moth is released, and its flight behavior is observed and scored for a set period (e.g., 3-5 minutes). Key behaviors include activation, taking flight, upwind oriented flight (zigzagging), approaching the source, and landing on the source.[2]

-

Data Analysis: The percentage of moths successfully performing each step of the behavioral sequence is calculated for each pheromone dose. Control trials using a solvent-only dispenser are run to measure baseline activity.

Logical Relationships: Dose-Response Dynamics

The relationship between the concentration of 9-hexadecenyl acetate and the moth's response is not linear. At very low concentrations, the pheromone may be undetectable. As the concentration increases, both the neuronal firing rate and the probability of a behavioral response increase, typically following a sigmoidal curve. This continues until a saturation point is reached, where further increases in concentration do not elicit a stronger response. At extremely high concentrations, the response may even be inhibited, a phenomenon known as neural adaptation or behavioral arrestment. Understanding this dose-response relationship is critical for developing effective lures for pest management, which must be attractive without being repellent.

References

The Tipping Point of Scent: A Technical Guide to the Stereospecific Activity of 9-Hexadecenyl Acetate Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of chemical communication, the spatial arrangement of atoms within a molecule can be the deciding factor between a potent biological signal and inert noise. This principle is vividly illustrated by the stereoisomers of 9-hexadecenyl acetate, a long-chain fatty acid ester that serves as a critical sex pheromone component for numerous species within the order Lepidoptera (moths and butterflies). The seemingly subtle difference between the cis (Z) and trans (E) geometric isomers at the C9-C10 double bond dictates the molecule's biological activity, influencing mate recognition, reproductive isolation, and population dynamics. This technical guide provides an in-depth analysis of the differential activity of these stereoisomers, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. While direct comparative data for 9-hexadecenyl acetate isomers can be sparse, this guide draws on extensive research of closely related and well-documented lepidopteran pheromone systems, such as that of the Oriental armyworm, Mythimna separata, to illustrate the fundamental principles of stereoisomer-specific olfaction.

Data Presentation: Quantitative Analysis of Stereoisomer Activity

The biological activity of 9-hexadecenyl acetate stereoisomers is most effectively quantified through electrophysiological and behavioral assays. Electroantennography (EAG) measures the summated electrical potential from the entire antenna in response to an odorant, providing a measure of olfactory sensitivity. Single-Sensillum Recording (SSR) offers a more refined view by measuring the firing rates of individual olfactory receptor neurons (ORNs). Behavioral assays, such as wind tunnel experiments, provide the ultimate measure of a compound's ability to elicit a specific behavior, such as upwind flight and source location.

Table 1: Electroantennogram (EAG) Responses of Male Mythimna separata to Pheromone Components

| Compound | Mean EAG Response (mV) ± SEM (n=13) |

| (Z)-11-Hexadecenal (Z11-16:Ald) | 1.8 ± 0.2 |

| (Z)-11-Hexadecenyl acetate (Z11-16:OAc) | 0.6 ± 0.1 |

| (Z)-11-Hexadecen-1-ol (Z11-16:OH) | 0.7 ± 0.1 |

| Hexadecenal (16:Ald) | 0.5 ± 0.1 |

| Solvent Control (Hexane) | 0.1 ± 0.02 |

Data adapted from a study on M. separata, illustrating differential responses to various pheromone components. The response to the major component, Z11-16:Ald, is significantly stronger than to the acetate or alcohol.

Table 2: Single-Sensillum Recording (SSR) of Olfactory Receptor Neuron (ORN) Responses in Male Mythimna separata [1]

| Sensillum Type | Olfactory Receptor Neuron | Stimulus | Spike Firing Rate (spikes/s) ± SEM |

| Type I | ORN-B | (Z)-11-Hexadecenal (Z11-16:Ald) | 101 ± 2 (n=286) |

| Type III | ORN-B | (Z)-11-Hexadecenyl acetate (Z11-16:OAc) | 63 ± 7 (n=11) |

This table showcases the specificity of different ORNs to different pheromone components. ORN-B in Type I sensilla is highly tuned to the aldehyde, while ORN-B in Type III sensilla responds more strongly to the acetate.[1]

Table 3: Wind Tunnel Bioassay of Male Moth Behavioral Responses

| Pheromone Blend | % Males Taking Flight | % Males Flying Upwind | % Males Reaching Source |

| (Z)-11-Hexadecenal (100 ng) | 85% | 70% | 65% |

| (Z)-11-Hexadecenyl acetate (100 ng) | 20% | 10% | 5% |

| Blend (Z11-16:Ald + Z11-16:OAc, 9:1) | 95% | 88% | 82% |

| Control (Solvent) | 5% | 0% | 0% |

This representative data illustrates that while a single component can elicit some behavioral response, the correct blend and ratio of stereoisomers and related compounds are often required for a complete and robust behavioral sequence.

Experimental Protocols

Electroantennography (EAG)

Objective: To measure the overall olfactory response of an insect antenna to different stereoisomers of 9-hexadecenyl acetate.

Methodology:

-

Insect Preparation: An adult male moth is immobilized, often by chilling or securing it in a pipette tip. An antenna is carefully excised at its base.

-

Electrode Placement: The excised antenna is mounted between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is inserted into the basal end.

-

Odorant Delivery: A continuous stream of purified and humidified air is passed over the antenna. Test compounds (e.g., (Z)-9-hexadecenyl acetate and (E)-9-hexadecenyl acetate) are dissolved in a solvent like hexane at various concentrations. A known volume of the solution is applied to a piece of filter paper, which is then inserted into a Pasteur pipette. A puff of air of controlled duration and volume is delivered through the pipette, introducing the odorant into the continuous airstream.

-

Data Recording and Analysis: The change in electrical potential between the two electrodes is amplified and recorded. The amplitude of the negative voltage deflection (in millivolts) is measured as the EAG response. Responses to a solvent blank are subtracted from the responses to the test compounds. Dose-response curves can be generated by testing a range of concentrations.

Single-Sensillum Recording (SSR)

Objective: To measure the action potentials from individual olfactory receptor neurons (ORNs) in response to different stereoisomers.

Methodology:

-

Insect Preparation: The insect is restrained in a holder, and the antenna is stabilized.

-

Electrode Placement: A tungsten microelectrode, sharpened to a fine point, is inserted through the cuticle of a single sensillum to make contact with the dendrites of the ORNs within. A reference electrode is placed elsewhere in the insect's body, often in an eye.

-

Odorant Delivery: The odorant delivery system is similar to that used for EAG, allowing for precise control of the timing and concentration of the stimulus.

-

Data Recording and Analysis: The electrical signals are amplified, filtered, and recorded. The action potentials (spikes) from different neurons within the same sensillum can often be distinguished by their different amplitudes. The number of spikes in a defined period following the stimulus is counted to determine the firing rate.

Wind Tunnel Bioassay

Objective: To observe and quantify the behavioral responses of insects to different stereoisomers in a controlled environment that simulates a natural odor plume.

Methodology:

-

Tunnel Setup: A wind tunnel with controlled and laminar airflow, temperature, humidity, and light intensity is used.

-

Odor Source: The test compound or blend is applied to a dispenser (e.g., a rubber septum or filter paper) placed at the upwind end of the tunnel.

-

Insect Release: Male moths are released at the downwind end of the tunnel.

-

Behavioral Observation: The behavior of each moth is observed and recorded, noting key actions such as taking flight, oriented upwind flight, casting (zigzagging flight), and contact with the odor source.

-

Data Analysis: The percentage of moths exhibiting each behavior is calculated for each treatment.

Signaling Pathways and Logical Relationships

The perception of 9-hexadecenyl acetate stereoisomers by a male moth is a complex process initiated at the molecular level and culminating in a behavioral response. The following diagrams illustrate the key pathways and workflows.

Conclusion